molecular formula C11H13N B8761835 Benzenamine, N-ethyl-N-2-propynyl- CAS No. 18158-72-0

Benzenamine, N-ethyl-N-2-propynyl-

Cat. No. B8761835
Key on ui cas rn: 18158-72-0
M. Wt: 159.23 g/mol
InChI Key: RCBNAOAYBZFSEC-UHFFFAOYSA-N
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Patent
US06005058

Procedure details

The procedure follows that of (Reppe and Mitarbeiter, Annalen der Chemie, 596:38-75 (1955)). Ethylaniline (37.1 g, 0.300 Moles) and Benzenesunfonylchloride (60.7 g, 0.300 Moles); are combined in a 500 mL Erlenmeyer flask. To this is added 125 mL of 13% Sodium Carbonate and 100 mL of water and the mixture stirred for 40 hours. The mixture was extracted with ether, dried and 97 mL Acetic anhydride added, the ether evaporated, thinned with benzene and finally extracted with 3:1 Hydrochloric acid. The acidic solution was back extracted with about 30 mL of benzene before being neutralized with Sodium Carbonate, let settle overnight and finally steam distilled. The distillate was extracted with ether and the ether evaporated to 26.8 g (56% yield) of pale yellow liquid IR (neat) 3291, 3062, 3027, 2972, 2931, 2113, 1600, 1505, 1457, 1377, 1348, 1275, 1244, 1185, 1127, 1039, 1009, 750, 692, 651 cm-1 ; 1H NMR (CDCl3) δ1.27 (t, J=7.3) 2.23 (t, J=2.5, 1), 3.49 (q, J=7.2), 4.06 (d, J=2.5), 6.89 (m, 3), 7.29 (m, 2); 13C NMR (CDCl3)2 δ12.9 (--CH3), 40.1 (N--CH2 --), 46.0 (N--CH2 --), 72.1 (yneC-), 80.8 (yneC), 114.4 (arom), 118.2 (arom), 129.6 (arom), 148.3 (arom).
Quantity
37.1 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
56%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:2].[C:10](=O)([O-])[O-].[Na+].[Na+].O.CCO[CH2:20][CH3:21]>>[CH2:1]([N:3]([CH2:10][C:20]#[CH:21])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
37.1 g
Type
reactant
Smiles
C(C)NC1=CC=CC=C1
Step Two
Name
Quantity
125 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 40 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
97 mL Acetic anhydride added
CUSTOM
Type
CUSTOM
Details
the ether evaporated
EXTRACTION
Type
EXTRACTION
Details
finally extracted with 3:1 Hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The acidic solution was back extracted with about 30 mL of benzene
WAIT
Type
WAIT
Details
let settle overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
finally steam distilled
EXTRACTION
Type
EXTRACTION
Details
The distillate was extracted with ether

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
C(C)N(C1=CC=CC=C1)CC#C
Measurements
Type Value Analysis
AMOUNT: MASS 26.8 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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